Welcome to the BenchChem Online Store!
molecular formula C9H10N2O2S B3144987 3-Cyano-n-ethylbenzene-1-sulfonamide CAS No. 56542-61-1

3-Cyano-n-ethylbenzene-1-sulfonamide

Cat. No. B3144987
M. Wt: 210.26 g/mol
InChI Key: CTEVGKCGQHFCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07067541B2

Procedure details

Methylamine hydrochloride (736 mg, 10.9 mmol) was added to a solution of 3-cyano benzene sulfonyl chloride (2.0 g, 9.9 mmol) and triethylamine (3.45 ml, 24.7 mmol) in tetrahydrofuran (30 ml) and the resulting mixture left to stir at room temperature under a nitrogen atmosphere for 16 h hours. The reaction mixture was diluted with water (30 ml) and ethyl acetate (50 ml). The organic phase was separated and dried (sodium sulfate) and reduced in vacuo to give the title compound as a colourless solid (1.68 g, 86%).
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
Cl.CN.[C:4]([C:6]1[CH:7]=[C:8]([S:12](Cl)(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5].[CH2:16]([N:18](CC)CC)[CH3:17]>O1CCCC1.O.C(OCC)(=O)C>[C:4]([C:6]1[CH:7]=[C:8]([S:12]([NH:18][CH2:16][CH3:17])(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
736 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
3.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature under a nitrogen atmosphere for 16 h hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting mixture left
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.